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Introduction
Nomifensine, a tetrahydroisoquinoline derivative, emerged in the 1970s as a novel

antidepressant with a unique pharmacological profile. Unlike the tricyclic antidepressants

(TCAs) that dominated the market, nomifensine exhibited a distinct mechanism of action,

primarily inhibiting the reuptake of norepinephrine and dopamine with little effect on serotonin.

[1][2][3] This profile suggested the potential for a different efficacy and side-effect spectrum,

sparking significant research into its therapeutic applications for depression and, subsequently,

for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth

review of the early clinical and pharmacological studies of nomifensine, presenting key

quantitative data, experimental methodologies, and a visual representation of its core

mechanisms and study workflows.

Core Pharmacological Profile
Nomifensine's primary mechanism of action is the inhibition of norepinephrine (NE) and

dopamine (DA) reuptake by binding to their respective transporters.[4] This leads to an

increased concentration of these neurotransmitters in the synaptic cleft, enhancing

noradrenergic and dopaminergic neurotransmission.
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Early in vitro studies using rat brain synaptosomes elucidated the inhibitory activity of

nomifensine on monoamine uptake. These studies were crucial in differentiating it from other

antidepressants.

Parameter
Norepinephrin
e (NE)

Dopamine
(DA)

Serotonin (5-
HT)

Reference

Ki (nM) 4.7 26 4000 [4][5]

IC50 (nM) 6.6 48 830 [4]
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Caption: Nomifensine's mechanism of action in the synaptic cleft.

Clinical Studies in Depression
Nomifensine was extensively studied for the treatment of depression, often in comparison to

the established tricyclic antidepressant imipramine.
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The following table summarizes the results from a double-blind, randomized controlled trial

comparing nomifensine and imipramine in depressed inpatients.

Outcome
Measure

Nomifensine
(100-150
mg/day)

Imipramine
(100-150
mg/day)

Study Details Reference

Patient

Population

36 male

inpatients

36 male

inpatients

4-week treatment

period
[1]

Hamilton

Depression

Rating Scale

(HAM-D)

Comparable

efficacy to

imipramine

Comparable

efficacy to

nomifensine

No significant

difference
[1]

Clinical Global

Impressions

(CGI)

Comparable

efficacy to

imipramine

Comparable

efficacy to

nomifensine

No significant

difference
[1]

Another multicenter, double-blind study in depressed outpatients provided further comparative

data.

Outcome
Measure

Nomifensine
(~150 mg/day)

Imipramine
(~150 mg/day)

Study Details Reference

Patient

Population
100 outpatients 56 outpatients

4-week treatment

period
[6]

HAM-D

(Cognitive

Symptoms &

Work/Activities)

Favored

nomifensine
-

Statistically

significant

improvement

[6]

Patient Dropout

due to Side

Effects

Lower rate

Almost twice as

high as

nomifensine

- [6]

An open-label trial provided insights into the dose-response relationship and serum levels.
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Outcome Measure Value Study Details Reference

Patient Population
20 depressed

outpatients

6-week open clinical

trial
[7]

Dosage Range 50-300 mg/day Divided into 2-3 doses [7]

Mean HAM-D Score

(Baseline)
19.7 - [7]

Mean HAM-D Score

(Week 4)
10.3 - [7]

Serum Levels (Week

4)
<8.0 to 196.0 nmol/l

No correlation with

clinical outcome
[7]

Experimental Protocol: Double-Blind, Randomized
Controlled Trial for Depression
This protocol represents a typical design for the early comparative studies of nomifensine.

1. Study Objective: To compare the efficacy and safety of nomifensine with a standard tricyclic

antidepressant (e.g., imipramine) in adult patients with major depressive disorder.

2. Study Design: A multi-center, randomized, double-blind, parallel-group study.

3. Patient Population:

Inclusion Criteria:
Adults (typically 18-65 years of age).
Diagnosis of major depressive disorder based on established criteria of the time (e.g., DSM-
III).
A minimum baseline score on a standardized depression rating scale (e.g., Hamilton
Depression Rating Scale (HAM-D) ≥ 18).
Exclusion Criteria:
History of schizophrenia or other psychotic disorders.
Significant risk of suicide.
Known intolerance or allergy to the study medications.
Concurrent use of other psychotropic medications.
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Significant unstable medical illness.

4. Treatment Protocol:

Randomization: Patients are randomly assigned to receive either nomifensine or the active
comparator.
Dosing:
Nomifensine: Typically initiated at 50-75 mg/day and titrated up to a target dose of 150-200
mg/day based on clinical response and tolerability.[1][6]
Imipramine: Dosing regimen would mirror that of nomifensine to maintain the blind.
Treatment Duration: Typically 4 to 6 weeks.

5. Efficacy Assessments:

Primary Outcome Measure: Change from baseline in the total score of the Hamilton
Depression Rating Scale (HAM-D).
Secondary Outcome Measures:
Clinical Global Impression (CGI) scale.
Beck Depression Inventory (BDI) (self-rated).
Assessments performed at baseline and at regular intervals (e.g., weekly) throughout the
study.[8]

6. Safety Assessments:

Monitoring and recording of all adverse events at each visit.
Vital signs and laboratory tests (hematology, blood chemistry, urinalysis) at baseline and end
of study.

Clinical Study Workflow for Depression Trials
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Caption: A typical workflow for a randomized controlled trial of nomifensine in depression.
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Early Studies in ADHD
The dopaminergic activity of nomifensine led to its investigation as a potential treatment for

ADHD in adults.

Efficacy Data from an Open-Label Trial
A key early study explored the use of nomifensine in adults with a diagnosis of ADD, residual

type.

Outcome Measure Value Study Details Reference

Patient Population
18 adults (8 men, 10

women)
Open-label trial [9]

Diagnostic Criteria

DSM-III and Utah

criteria for ADD,

residual type

- [9]

Primary Outcome

Measure

Structured Interview

for ADD-H Symptoms

Measured at week 1

and week 4
[9]

Responders at Week

4
15 out of 18 (83.3%)

All 8 men and 7 of 10

women showed

significant decrease in

symptoms

[9]

Adverse Events

Minimal: drowsiness,

dry mouth, headache,

nausea

One patient (5.5%)

discontinued due to

an allergic reaction

[9]

Experimental Protocol: Open-Label Trial in Adult ADHD
This protocol is based on the methodology of the early open-label study of nomifensine in

adults with ADHD.

1. Study Objective: To assess the efficacy and safety of nomifensine in adults with Attention-

Deficit Disorder (ADD).

2. Study Design: An open-label, prospective clinical trial.
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3. Patient Population:

Inclusion Criteria:
Adults meeting DSM-III criteria for ADD, residual type.
Confirmation of diagnosis using the Utah criteria for ADD, residual type.
Exclusion Criteria:
Presence of other major psychiatric disorders that could confound the results.
Current use of other psychotropic medications.
Known contraindications to nomifensine.

4. Treatment Protocol:

Medication: Nomifensine maleate.
Dosing: A flexible dosing schedule was likely employed, with titration based on clinical
response and tolerability, which is common in open-label studies.
Treatment Duration: 4 weeks.

5. Efficacy Assessments:

Primary Outcome Measure: Change in symptoms as measured by the Structured Interview
for ADD-H Symptoms.
Assessment Schedule: Conducted at baseline, week 1, and week 4.

6. Safety Assessments:

Systematic monitoring and recording of adverse events throughout the trial.

Pharmacokinetic Properties
Nomifensine is characterized by rapid absorption and a relatively short half-life.
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Parameter Value Condition Reference

Time to Peak Plasma

Concentration (Tmax)
1-2 hours Oral administration [10]

Elimination Half-life

(t1/2)
~2 hours Oral administration [10]

Metabolism

Rapidly metabolized

to N-glucuronide and

other metabolites

- [10][11]

Excretion

Primarily renal; ~88%

of an oral dose

excreted within 24

hours

- [10]

Conclusion
Early studies of nomifensine established it as an effective antidepressant with an efficacy

comparable to imipramine, but with a more favorable side-effect profile, particularly concerning

sedation and anticholinergic effects.[6][12] Its unique mechanism as a potent norepinephrine

and dopamine reuptake inhibitor set it apart from the TCAs and spurred further investigation

into its potential applications. The preliminary open-label trial in adults with ADHD showed

promising results, suggesting that its dopaminergic action could be beneficial for this patient

population.[9] However, the development and clinical use of nomifensine were ultimately

halted due to safety concerns, specifically the risk of hemolytic anemia. Despite its withdrawal

from the market, the early research on nomifensine provided valuable insights into the role of

dopamine in depression and ADHD and contributed to the development of subsequent

generations of antidepressants with more targeted mechanisms of action. This historical data

remains a valuable resource for researchers and drug development professionals exploring

novel treatments for these disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6370978/
https://pubmed.ncbi.nlm.nih.gov/3907935/
https://pubmed.ncbi.nlm.nih.gov/3907935/
https://pubmed.ncbi.nlm.nih.gov/477572/
https://pubmed.ncbi.nlm.nih.gov/477572/
https://www.medchemexpress.com/Nomifensine.html
https://www.tocris.com/products/nomifensine_1992
https://www.nomifensine.com/nomvimip.htm
https://pubmed.ncbi.nlm.nih.gov/6357888/
https://pubmed.ncbi.nlm.nih.gov/6357888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1429136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1429136/
https://pubmed.ncbi.nlm.nih.gov/2651559/
https://pubmed.ncbi.nlm.nih.gov/2651559/
https://pubmed.ncbi.nlm.nih.gov/6370971/
https://www.researchgate.net/publication/19205995_Metabolism_of_nomifensine_after_oral_and_intravenous_administration
https://pubmed.ncbi.nlm.nih.gov/6370985/
https://pubmed.ncbi.nlm.nih.gov/6370985/
https://www.benchchem.com/product/b1679830#early-studies-on-nomifensine-for-depression-and-adhd
https://www.benchchem.com/product/b1679830#early-studies-on-nomifensine-for-depression-and-adhd
https://www.benchchem.com/product/b1679830#early-studies-on-nomifensine-for-depression-and-adhd
https://www.benchchem.com/product/b1679830#early-studies-on-nomifensine-for-depression-and-adhd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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